REACTION_CXSMILES
|
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:19](O)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].O>C1(C)C=CC=C(C)C=1.C1(C)C(S(O)(=O)=O)=CC=CC=1>[C:1]([O:18][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH3:19])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged into a Dean-Stark
|
Type
|
CUSTOM
|
Details
|
equipped 1-liter round bottom flask
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
were stripped under 29 inches of mercury vacuum at 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329 g | |
YIELD: CALCULATEDPERCENTYIELD | 129.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:19](O)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].O>C1(C)C=CC=C(C)C=1.C1(C)C(S(O)(=O)=O)=CC=CC=1>[C:1]([O:18][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH3:19])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged into a Dean-Stark
|
Type
|
CUSTOM
|
Details
|
equipped 1-liter round bottom flask
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
were stripped under 29 inches of mercury vacuum at 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329 g | |
YIELD: CALCULATEDPERCENTYIELD | 129.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:18])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].[CH2:19](O)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].O>C1(C)C=CC=C(C)C=1.C1(C)C(S(O)(=O)=O)=CC=CC=1>[C:1]([O:18][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH3:19])(=[O:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
203 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)O
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Name
|
|
Quantity
|
11 g
|
Type
|
catalyst
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
charged into a Dean-Stark
|
Type
|
CUSTOM
|
Details
|
equipped 1-liter round bottom flask
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
were stripped under 29 inches of mercury vacuum at 130° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCC)(=O)OCCCCCCCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 329 g | |
YIELD: CALCULATEDPERCENTYIELD | 129.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |